(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol is a fluorinated alcohol compound. It is characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring, with a methanol group attached to one of the carbon atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol typically involves the fluorination of cyclopentylmethanol. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)ketone or aldehyde.
Reduction: Formation of (1,2,2,3,3,4,4,5-octafluorocyclopentane).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Studied for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of (1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with similar properties but different structural configuration.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with two hydroxyl groups, used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A fluorinated methacrylate used in the production of fluorinated polymers.
Uniqueness
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol is unique due to its cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to linear fluorinated alcohols. This uniqueness makes it valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O/c7-2-3(8,1-15)5(11,12)6(13,14)4(2,9)10/h2,15H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONYCOHKSKXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.